Cas no 1344202-33-0 (6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine)

6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic amine derivative with a tetrahydroquinazoline core structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug development. The presence of the 6,6-dimethyl substitution enhances steric stability, while the tetrahydroquinazoline framework offers opportunities for further functionalization. Its amine group at the 2-position provides a reactive site for derivatization, making it useful in synthesizing biologically active molecules. The compound's rigid structure may contribute to improved binding affinity in target interactions. Researchers value this scaffold for its potential applications in designing kinase inhibitors, antimicrobial agents, or other therapeutic compounds.
6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine structure
1344202-33-0 structure
Product Name:6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
CAS No:1344202-33-0
MF:C10H15N3
MW:177.246201753616
MDL:MFCD20307253
CID:4591009
PubChem ID:64402158
Update Time:2025-06-14

6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
    • 2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
    • MDL: MFCD20307253
    • Inchi: 1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13)
    • InChI Key: ZSOYTYYLRFKVNK-UHFFFAOYSA-N
    • SMILES: N1=C2C(CC(C)(C)CC2)=CN=C1N

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 347.6±45.0 °C at 760 mmHg
  • Flash Point: 191.0±15.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Security Information

6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Pricemore >>

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Additional information on 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Recent Advances in the Study of 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 1344202-33-0)

The compound 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 1344202-33-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its tetrahydroquinazoline core, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and central nervous system (CNS) targeting. Recent studies have explored its potential as a scaffold for the development of novel therapeutic agents, with a focus on its structural versatility and bioactivity.

One of the key areas of investigation has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have synthesized derivatives of 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine to evaluate their inhibitory effects on specific kinase targets. Preliminary results indicate that certain derivatives exhibit potent and selective inhibition of kinases such as JAK2 and EGFR, which are pivotal in oncogenic signaling. These findings suggest that the compound could serve as a valuable starting point for the design of next-generation kinase inhibitors.

In addition to its kinase inhibitory properties, 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine has also been investigated for its potential applications in CNS disorders. The compound's ability to cross the blood-brain barrier (BBB) has made it a candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Recent in vivo studies have demonstrated that the compound modulates neurotransmitter systems, particularly those involving dopamine and serotonin, which are often disrupted in these conditions. These neuropharmacological effects highlight its potential as a multifunctional therapeutic agent.

The synthetic pathways for 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine have also been optimized in recent studies. Novel catalytic methods, including transition metal-catalyzed cyclizations, have been employed to enhance the efficiency and yield of its synthesis. These advancements not only facilitate large-scale production but also enable the generation of structurally diverse analogs for further pharmacological evaluation. Computational modeling and structure-activity relationship (SAR) studies have further elucidated the molecular interactions that underpin the compound's bioactivity, providing a rational basis for future drug design efforts.

Despite these promising developments, challenges remain in the clinical translation of 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine-based therapeutics. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed through rigorous preclinical testing. However, the compound's unique chemical scaffold and demonstrated bioactivity position it as a compelling candidate for further investigation. Collaborative efforts between academia and industry will be essential to unlock its full therapeutic potential.

In conclusion, recent research on 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 1344202-33-0) underscores its versatility and promise as a pharmacophore in drug discovery. Its dual role as a kinase inhibitor and CNS modulator, coupled with advances in synthetic chemistry, positions it at the forefront of innovative therapeutic development. Future studies should focus on addressing translational challenges and expanding the scope of its applications in precision medicine.

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